Desacetyl famciclovir hydrochloride chemical properties
Desacetyl famciclovir hydrochloride chemical properties
An In-depth Technical Guide to the Chemical Properties of Desacetyl Famciclovir Hydrochloride (6-Deoxypenciclovir Hydrochloride)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desacetyl famciclovir hydrochloride, known systematically as 2-[2-(2-aminopurin-9-yl)ethyl]propane-1,3-diol hydrochloride, is a crucial chemical entity in the field of antiviral therapy. It is the penultimate, fully de-acetylated intermediate in the metabolic activation of the oral prodrug famciclovir into the active antiviral agent, penciclovir.[1][2] Famciclovir is prescribed for the treatment of herpes simplex virus (HSV-1 and HSV-2) and varicella-zoster virus (VZV) infections.[]
Understanding the chemical and physical properties of desacetyl famciclovir hydrochloride is paramount for drug development professionals for several reasons. As a key metabolite, its formation kinetics and stability directly influence the pharmacokinetic profile and bioavailability of the active drug, penciclovir. For analytical scientists, it is a critical reference standard, designated as Famciclovir Related Compound A by the United States Pharmacopeia (USP), used to ensure the quality, purity, and stability of famciclovir drug products.[4][5][6]
This guide provides a comprehensive technical overview of the core chemical properties of desacetyl famciclovir hydrochloride, its role in the bioactivation pathway of famciclovir, and the analytical methodologies essential for its characterization.
Chemical Identity and Physicochemical Properties
The accurate identification and characterization of desacetyl famciclovir hydrochloride are foundational for its use as a reference standard and for metabolic studies. It is essential to distinguish this compound from other metabolites, such as the mono-acetylated intermediate (Desacetyl Famciclovir or Famciclovir Related Compound B). The hydrochloride salt is the form typically used as a stable analytical standard.
Table 1: Chemical Identifiers for Desacetyl Famciclovir Hydrochloride
| Identifier | Value | Reference(s) |
|---|---|---|
| Chemical Name | 2-[2-(2-Amino-9H-purin-9-yl)ethyl]propane-1,3-diol hydrochloride | [4][7] |
| Synonyms | 6-Deoxypenciclovir Hydrochloride; Famciclovir Related Compound A | [][6] |
| CAS Number | 246021-75-0 | [][4] |
| Molecular Formula | C₁₀H₁₅N₅O₂ · HCl | [][4] |
| Molecular Weight | 273.72 g/mol | [][4] |
| Parent (Free Base) CAS | 104227-86-3 |[1][7] |
The physicochemical properties of a molecule dictate its behavior in both biological and pharmaceutical systems, influencing everything from solubility and absorption to stability and formulation.
Table 2: Physicochemical Properties of Desacetyl Famciclovir and its Hydrochloride Salt
| Property | Value | Comments and Reference(s) |
|---|---|---|
| Appearance | White to Off-White Solid | For both the free base and HCl salt.[][8] |
| Melting Point | 156-158 °C | Data corresponds to the free base (6-Deoxypenciclovir).[9] |
| Solubility | Slightly soluble in DMSO and Methanol (heating may be required). | This qualitative data is reported for both the free base and its HCl salt.[1][10] Quantitative solubility data in aqueous and organic solvents is not readily available in the literature. |
| LogP (Predicted) | -0.6 to -1.1 | For the free base. This value indicates high hydrophilicity.[11][12][13] |
| pKa | Not experimentally determined in searched literature. | The purine ring system contains basic and acidic functionalities. |
| Hygroscopicity | Not explicitly reported. | As a hydrochloride salt, it is prudent to assume it may be hygroscopic and should be stored in a desiccated environment. |
| Storage Conditions | 2-8°C or -20°C in a freezer, protected from light. |[4][10][12] |
The Pivotal Role in Famciclovir Bioactivation
Famciclovir was designed as a prodrug to overcome the poor oral bioavailability of penciclovir.[14] Its conversion is a rapid, two-step metabolic process occurring during first-pass metabolism. Desacetyl famciclovir (6-deoxypenciclovir) is the obligatory intermediate in this critical pathway.
The Bioactivation Cascade:
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Step 1: De-acetylation. Following oral administration, the two acetyl ester groups of famciclovir are rapidly hydrolyzed by esterase enzymes in the intestine and liver. This process first yields a mono-acetylated intermediate before proceeding to the fully de-acetylated 6-deoxypenciclovir .
-
Step 2: Oxidation. The inactive 6-deoxypenciclovir is then oxidized at the 6-position of the purine ring to form the active antiviral agent, penciclovir. This reaction is catalyzed almost exclusively by the cytosolic enzyme aldehyde oxidase (AO) in the human liver.[2][14] Studies have confirmed that other enzymes like xanthine oxidase do not play a significant role in this activation step in humans.[2]
The efficiency of these two steps ensures that high systemic levels of penciclovir are achieved after oral dosing with famciclovir.
Antiviral Mechanism of Action (Downstream Effect)
While desacetyl famciclovir itself is inactive, its conversion to penciclovir is the gateway to antiviral activity. The mechanism of penciclovir is highly selective for virus-infected cells.
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Selective Phosphorylation: Inside a cell infected with a herpesvirus, the viral-specific enzyme thymidine kinase (TK) recognizes penciclovir and phosphorylates it to penciclovir monophosphate. This is the rate-limiting step and occurs at significantly higher rates than in uninfected host cells, leading to a high concentration of the metabolite within infected cells.
-
Conversion to Triphosphate: Host cell kinases further convert the monophosphate to the active form, penciclovir triphosphate.
-
Inhibition of Viral DNA Polymerase: Penciclovir triphosphate acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural nucleotide deoxyguanosine triphosphate (dGTP). Its incorporation into the growing viral DNA chain effectively terminates replication.
The prolonged intracellular half-life of penciclovir triphosphate contributes to the sustained antiviral effect of the parent drug, famciclovir.
Analytical Methodologies and Characterization
As Famciclovir Related Compound A, desacetyl famciclovir hydrochloride is primarily used as a reference standard in quality control assays for famciclovir. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.
Protocol: Representative HPLC-UV Method for Impurity Profiling
This protocol provides a general framework for the analysis of famciclovir and its related compounds, including desacetyl famciclovir hydrochloride. Method optimization and validation are critical for specific applications.
-
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase: A buffered aqueous-organic mixture. A common composition is a phosphate buffer (e.g., 50 mM dipotassium hydrogen phosphate, adjusted to pH 3.0 with phosphoric acid) and an organic modifier like methanol or acetonitrile.
-
Composition: Isocratic elution with a ratio such as Methanol:Buffer (25:75, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 30°C.
-
Detection Wavelength: 304 nm.
-
Injection Volume: 20 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve desacetyl famciclovir hydrochloride reference standard in a suitable solvent (e.g., methanol or mobile phase) to obtain a known concentration (e.g., 100 µg/mL).
-
Working Standard: Dilute the stock solution with the mobile phase to a final concentration appropriate for the assay (e.g., 1 µg/mL for impurity analysis).
-
Sample Solution: Prepare the famciclovir bulk drug or finished product sample in the same diluent to a specified concentration.
-
-
Analysis:
-
Inject the standard and sample solutions into the chromatograph.
-
Identify the desacetyl famciclovir peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Quantify the impurity based on the peak area response relative to the standard.
-
Table 3: Summary of Reported HPLC Conditions for Famciclovir and Related Compounds
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Column | C18 (250 x 4.6 mm, 5 µm) | ODS (Octadecylsilane) |
| Mobile Phase | Methanol : KH₂PO₄ Buffer (pH 3.0) (35:65 v/v) | Methanol : 50 mM K₂HPO₄ (pH 3.0) (25:75 v/v) |
| Flow Rate | 1.0 mL/min | Not specified |
| Detection | UV at 242 nm | UV at 304 nm |
Structural Confirmation
While HPLC is used for quantification, spectroscopic methods are required for unequivocal structural identification of the reference standard.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. Specific spectra for desacetyl famciclovir are not widely published but are available from suppliers of certified reference materials.[17]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic functional groups, such as O-H (alcohols), N-H (amines), and C=N/C=C (purine ring) bonds.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight and can provide structural information through fragmentation patterns.
Stability Profile
The stability of desacetyl famciclovir is typically investigated within the context of forced degradation studies of the parent drug, famciclovir. These studies are essential for developing stability-indicating analytical methods and understanding potential degradation pathways.
Forced degradation involves subjecting the drug to harsh conditions to accelerate decomposition. The ability of an analytical method to separate the intact drug from all resulting degradation products, including desacetyl famciclovir, proves its specificity.
Table 4: Summary of Famciclovir Forced Degradation Behavior
| Stress Condition | Reagent/Parameters | Observation | Reference(s) |
|---|---|---|---|
| Acid Hydrolysis | 1M HCl, 2 hours, Room Temp. | Significant degradation observed. | [1] |
| Alkaline Hydrolysis | 0.1M NaOH, 2 hours, Room Temp. | Significant degradation observed. | [1] |
| Oxidative Degradation | 30% H₂O₂, 24 hours, Room Temp. | Degradation observed. | [1] |
| Thermal Degradation | 105 °C, 6 hours | Minor (3.3%) degradation observed. |
| Photolytic Degradation | Sunlight exposure, 6-12 hours | Minor (2.6%) degradation observed. |[15] |
These studies show that famciclovir is most susceptible to hydrolysis, a process that directly leads to the formation of desacetyl famciclovir. As a hydrochloride salt, the compound should be handled under controlled humidity to prevent moisture sorption, which could affect its stability and weighing accuracy.
Conclusion
Desacetyl famciclovir hydrochloride (6-deoxypenciclovir hydrochloride) is more than a mere famciclovir impurity; it is the essential, inactive metabolic bridge to the potent antiviral agent penciclovir. Its hydrophilic nature, defined chemical structure, and role in the well-characterized bioactivation pathway make it a subject of critical importance for pharmaceutical development. A thorough understanding of its properties is indispensable for creating robust analytical methods to ensure the quality of famciclovir formulations and for conducting pharmacokinetic studies that underpin the clinical efficacy of this important antiviral therapy.
References
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6-DEOXYPENCICLOVIR. (n.d.). FDA Global Substance Registration System (GSRS). Retrieved January 16, 2026, from [Link]
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Krenitsky, T. A., Hall, W. W., de Miranda, P., Beauchamp, L. M., Schaeffer, H. J., & Whiteman, P. D. (1984). 6-Deoxyacyclovir: a xanthine oxidase-activated prodrug of acyclovir. Proceedings of the National Academy of Sciences of the United States of America, 81(10), 3209–3213. [Link]
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6-Deoxypenciclovir Hydrochloride. (n.d.). Pharmaffiliates. Retrieved January 16, 2026, from [Link]
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